Mosloflavone

描述

毛蕊花黄素: 是一种从黄芩中分离得到的天然化合物。它属于黄酮类化合物,因其多样的生物活性而备受关注。

准备方法

合成路线:: 尽管毛蕊花黄素的具体合成路线没有得到广泛的记录,但它主要从天然来源获得。研究人员已从黄芩中分离出该化合物,黄芩是一种传统的中草药。

工业生产:: 毛蕊花黄素的工业规模生产方法尚未得到完善。鉴于其天然来源,从黄芩中提取仍然是主要方法。

化学反应分析

所经历的反应:: 毛蕊花黄素参与各种化学反应,包括:

氧化: 它可以发生氧化转化。

还原: 还原反应可能会改变其结构。

取代: 取代基可以添加或替换。

氧化: 氧化剂如高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂)。

还原: 还原剂如硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。

取代: 各种亲核试剂(例如,卤化物、胺)在适当条件下。

主要产物:: 这些反应过程中形成的具体产物取决于反应条件和起始材料。需要进一步研究来阐明详细的反应途径。

科学研究应用

Antimicrobial Properties

Quorum Sensing Inhibition

Mosloflavone has been shown to attenuate quorum sensing (QS) in Pseudomonas aeruginosa, a pathogen responsible for numerous hospital-acquired infections. The compound inhibits the production of virulence factors such as pyocyanin and elastase, reducing biofilm formation significantly. In a study, this compound demonstrated a reduction in the expression levels of QS-regulated genes, including lasI and lasR, by up to 91.70% and 60.64%, respectively . This suggests its potential as a therapeutic agent in managing infections caused by QS-dependent bacteria.

| Virulence Factor | Inhibition (%) |

|---|---|

| Pyocyanin | 59.52 |

| LasB Elastase | 35.90 |

| Chitinase | 61.18 |

Case Study: C. elegans Model

In vivo studies using Caenorhabditis elegans demonstrated that this compound effectively controlled bacterial infections, showcasing its potential as an anti-infective agent .

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against enterovirus 71 (EV71), which is associated with severe neonatal complications. Research indicated that this compound inhibited EV71 replication in Vero cells, showing strong antiviral activity at a concentration of 50 μg/mL. The compound effectively reduced cytopathic effects and viral protein expression, highlighting its potential as an antiviral treatment .

| Compound | EC50 (μg/mL) |

|---|---|

| This compound | 37.72 |

| Norwogonin | 31.83 |

| Oroxylin A | 14.91 |

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory mechanisms, particularly in the context of respiratory diseases. A study involving Mosla scabra extract, rich in this compound, revealed its ability to mitigate influenza A virus-induced lung inflammation through inhibition of MAPK and PI3K-AKT signaling pathways . This positions this compound as a candidate for treating inflammatory conditions associated with viral infections.

Synthesis and Structural Studies

Research on the synthesis of this compound has highlighted efficient methods for producing this compound from readily available precursors like crysin . Understanding its structural properties aids in elucidating its biological activities and potential modifications for enhanced efficacy.

作用机制

毛蕊花黄素发挥作用的精确机制仍然是一个积极的研究领域。它可能涉及与细胞通路和分子靶点的相互作用。

相似化合物的比较

虽然毛蕊花黄素与其他黄酮类化合物具有结构特征,但其独特的特性使其与众不同。进一步的研究可以探索其与黄芩素、汉黄芩素和黄芩苷等化合物相比的独特性。

生物活性

Mosloflavone, a flavonoid compound isolated from Mosla soochowensis, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, antifungal, and antiviral research. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

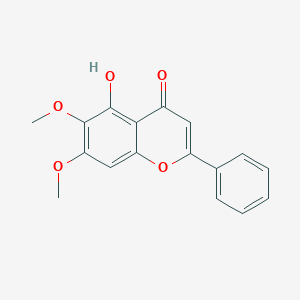

This compound is characterized by its unique flavonoid structure, which contributes to its biological efficacy. The molecular formula is C₁₅H₁₄O₄, and its structure includes two aromatic rings connected by a heterocyclic ring, which is typical of flavonoids.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG-2 (liver cancer) | 22.5 ± 0.3 | Induces apoptosis and cell cycle arrest via PI3K/AKT pathway |

| HCT-116 (colon cancer) | 15.4 ± 0.5 | Inhibition of cell migration and invasion |

| A549 (lung cancer) | 13.6 ± 0.3 | Targets signaling pathways related to proliferation |

This compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit tumor growth through various molecular mechanisms, including the modulation of key signaling pathways such as PI3K/AKT and MAPK pathways .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

These results suggest that this compound possesses potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

4. Antifungal Activity

This compound also exhibits antifungal properties, particularly against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

The antifungal activity is significant enough to warrant further investigation into its mechanisms and applications in clinical settings .

5. Antiviral Activity

In addition to its antibacterial and antifungal effects, this compound has shown promising antiviral activity:

- Human Cytomegalovirus : EC₅₀ = 0.126 nM

- Chikungunya Virus : IC₅₀ = 0.44 µM

These findings indicate that this compound could be effective in combating viral infections, although more research is needed to fully understand its mechanisms .

6. Case Studies and Research Findings

Several studies have explored the biological activities of this compound in various contexts:

- A study conducted by Wu et al. focused on the isolation and characterization of this compound from Mosla soochowensis, demonstrating its potential as a therapeutic agent due to its multifaceted biological activities .

- Another investigation utilized network pharmacology to identify key targets and pathways affected by this compound, revealing interactions with proteins involved in cancer progression and inflammation .

属性

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVAITYPYQQYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224789 | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-33-0 | |

| Record name | Mosloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSLOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。